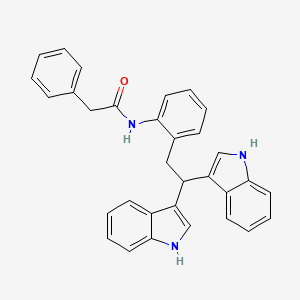
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide is a complex organic compound featuring indole moieties Indoles are heterocyclic compounds that are widely found in nature and are known for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide can be achieved through regioselective Friedel-Crafts alkylation. This method involves the reaction of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles, catalyzed by 2 mol/L H₂SO₄ at room temperature. The reaction is highly efficient, with yields up to 94% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole rings.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Friedel-Crafts alkylation and acylation reactions often use catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield various indole derivatives with modified side chains.
Scientific Research Applications
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide involves its interaction with various molecular targets. The indole moieties can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Bisindolylmethanes: Compounds containing two indole units connected by a methylene bridge.
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-phenylacetamide is unique due to its specific structure, which combines two indole units with a phenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
88048-49-1 |
|---|---|
Molecular Formula |
C32H27N3O |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C32H27N3O/c36-32(18-22-10-2-1-3-11-22)35-29-15-7-4-12-23(29)19-26(27-20-33-30-16-8-5-13-24(27)30)28-21-34-31-17-9-6-14-25(28)31/h1-17,20-21,26,33-34H,18-19H2,(H,35,36) |
InChI Key |
MWOJBVMPCGQGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


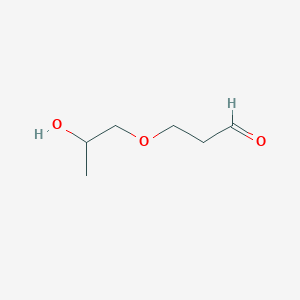
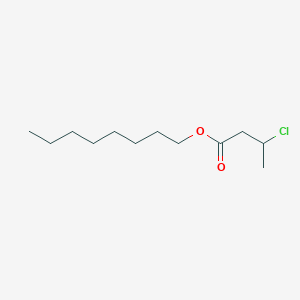
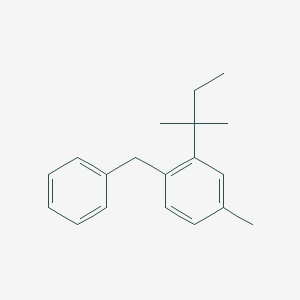
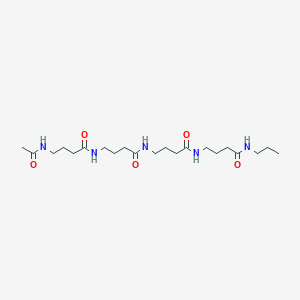
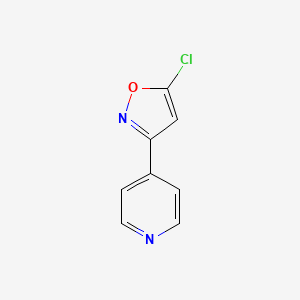
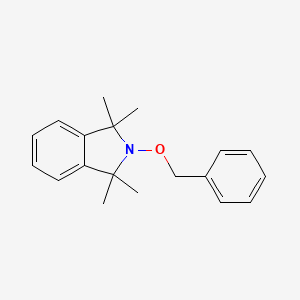
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)

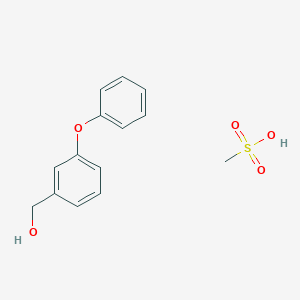

![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)

